Product packaging for Naphthgeranine D(Cat. No.:CAS No. 137109-46-7)

Naphthgeranine D

Cat. No.: B237281
CAS No.: 137109-46-7
M. Wt: 388.4 g/mol
InChI Key: VXMGWBBELIEFKJ-OQNGNDRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthgeranine D is a naphthoquinone antibiotic isolated from Streptomyces species . It is identified by the CAS Number 137109-46-7 and has a molecular formula of C20H24O9 . This compound belongs to a class of meroterpenoid natural products that share a common naphthoquinone ring structure with cyclized geranyl or farnesyl side chains, which are of significant interest in natural product research . Naphthoquinone analogs derived from Streptomyces, such as the closely related naphthgeranine G, have demonstrated potent inhibitory activity against α-glucosidase, suggesting potential for research in metabolic disorders . Other related naphthoquinones from microbial sources have shown a range of bioactivities, including antibiotic, antifungal, and cytotoxic effects in preliminary studies, highlighting the research value of this chemical scaffold . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4F3N3O B237281 Naphthgeranine D CAS No. 137109-46-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137109-46-7

Molecular Formula

C6H4F3N3O

Molecular Weight

388.4 g/mol

IUPAC Name

(3R,4R,4aR)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione

InChI

InChI=1S/C20H20O8/c1-20(2)14-9(3-7(6-21)15(24)18(14)27)13-16(25)10-4-8(22)5-11(23)12(10)17(26)19(13)28-20/h3-5,9,14-15,18,21-24,27H,6H2,1-2H3/t9?,14-,15-,18-/m1/s1

InChI Key

VXMGWBBELIEFKJ-OQNGNDRUSA-N

SMILES

CC1(C2C(C=C(C(C2O)O)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)C

Isomeric SMILES

CC1([C@H]2[C@H]([C@@H](C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)O)C

Canonical SMILES

CC1(C2C(C=C(C(C2O)O)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)C

Synonyms

naphthgeranine D

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms of Naphthgeranine D

Precursor Incorporation Studies (e.g., ¹³C-Labeled Acetate (B1210297) and Terpenoid Co-substrates)

To elucidate the biosynthetic origins of complex natural products like Naphthgeranine D, researchers often employ isotopic labeling studies. nih.gov In this technique, precursors enriched with stable isotopes, such as ¹³C, are introduced into the producing organism's culture medium. nih.govsigmaaldrich.com The location of these isotopes in the final molecule can then be determined, revealing the building blocks of the compound.

For polyketides, which feature a carbon skeleton assembled from two-carbon units, ¹³C-labeled acetate is a common tracer. nih.govresearchgate.net The pattern of ¹³C incorporation into the naphthoquinone core of related compounds confirms its polyketide origin, consistent with the head-to-tail linkage of acetate units. wikipedia.org

The terpenoid side chain of this compound is derived from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com These are formed through either the mevalonate (B85504) or the methylerythritol phosphate (B84403) (MEP) pathway. genome.jp The incorporation of labeled terpenoid precursors, such as geranyl diphosphate (GPP), helps to confirm the origin and assembly of the side chain. researchgate.netmdpi.com

Tracer CompoundPurposeExpected Incorporation Site in this compound
¹³C-Labeled AcetateTo confirm the polyketide origin of the naphthoquinone core.The carbon backbone of the naphthoquinone ring system.
Labeled Terpenoid Co-substrates (e.g., GPP)To verify the terpenoid origin of the side chain.The geranyl side chain attached to the naphthoquinone core.

Elucidation of Key Biosynthetic Intermediates

The biosynthesis of this compound and related naphthoquinone meroterpenoids proceeds through several key intermediates. A crucial early intermediate is 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), which is formed via the polyketide pathway. researchgate.netnih.gov THN serves as the scaffold upon which further modifications occur. researchgate.net

Following the formation of THN, a geranyl group is transferred to the C-4 position, a reaction catalyzed by a prenyltransferase. researchgate.net Subsequent enzymatic steps, including oxidative dearomatization and chlorination, lead to the formation of dearomatized and chlorinated intermediates. researchgate.netescholarship.org Further transformations, including an α-hydroxyketone rearrangement, ultimately yield the oxidized naphthoquinone core characteristic of the naphthgeranine family. researchgate.netrsc.orgrsc.org The identification of these intermediates has been aided by biomimetic synthesis, which involves chemically recreating the proposed biosynthetic steps in the laboratory. researchgate.net

Key Proposed Biosynthetic Intermediates:

1,3,6,8-tetrahydroxynaphthalene (THN)

Geranylated THN derivatives

Dearomatized intermediates

Monochlorinated and dichlorinated intermediates

α-chloroepoxides

Hydroxynaphthoquinones

Genetic Basis of Biosynthesis: Gene Cluster Identification and Heterologous Expression

The biosynthesis of complex natural products like this compound is orchestrated by a series of enzymes, the genetic blueprints for which are typically located together on the chromosome in a contiguous stretch of DNA known as a biosynthetic gene cluster (BGC). The identification and functional characterization of these BGCs are fundamental to understanding and manipulating the production of the target molecule. This is often followed by heterologous expression, a powerful technique to produce the compound in a more tractable host organism.

Gene Cluster Identification

The discovery of the genetic origins of naphthgeranines has been advanced by studying the biosynthesis of related compounds produced by the same or similar organisms. For instance, research on Streptomyces antibioticus NRRL 8167, a known producer of other complex metabolites, has provided a model for identifying the gene clusters responsible for polyketide-derived natural products.

In a study focused on Naphthgeranine A, a compound closely related to this compound, researchers successfully identified a putative BGC, designated as cluster 20, from the whole-genome sequence of S. antibioticus NRRL 8167. This was achieved through a combination of HPLC-MS and UV spectrum analysis to target the compound, followed by genome sequencing and bioinformatic analysis to locate the responsible gene cluster. The proposed BGC and its biosynthetic pathway have laid the groundwork for understanding the genetic basis for the production of the entire class of naphthgeranine compounds. nih.gov

Further research into other metabolites from S. antibioticus NRRL 8167, such as the ionophore antibiotic indanomycin (B8058501), has also shed light on the genetic architecture of BGCs in this organism. The indanomycin biosynthetic gene (idm) cluster was identified, and subsequent gene disruption studies, such as the knockout of the gene idmH, have been instrumental in elucidating the function of individual genes within the pathway. wits.ac.za Such studies, while not directly on this compound, provide a clear framework for how the specific genes for its biosynthesis could be identified and characterized through targeted gene deletion and analysis of the resulting metabolic profiles.

The general approach involves:

Genome Mining: Utilizing bioinformatic tools like antiSMASH to scan the genome of the producing organism for sequences that encode enzymes typical of natural product biosynthesis, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). jmicrobiol.or.krnih.gov

Gene Disruption: Creating targeted mutations in candidate genes within the identified BGC to see if the production of this compound is abolished.

Comparative Genomics: Comparing the BGC of the this compound producer with those of organisms that produce structurally similar compounds to identify conserved genes and pathways.

Below is an illustrative table of genes that might be found in a putative this compound biosynthetic gene cluster, based on knowledge from related polyketide BGCs.

Putative GeneProposed FunctionRole in Biosynthesis
ngnD_PKS1Type I Polyketide SynthaseAssembly of the polyketide backbone that forms the naphthoquinone core.
ngnD_CYC1Cyclase/AromataseCatalyzes the cyclization and aromatization of the linear polyketide chain.
ngnD_OXI1Monooxygenase/OxidasePerforms specific hydroxylation or other oxidative modifications on the naphthoquinone scaffold.
ngnD_MT1MethyltransferaseAdds a methyl group to the aromatic core or side chain.
ngnD_GPT1Geranylgeranyl Pyrophosphate SynthaseSynthesizes the terpene precursor for the side chain.
ngnD_PT1PrenyltransferaseAttaches the geranyl side chain to the naphthoquinone core.
ngnD_REG1Regulatory Protein (e.g., SARP)Controls the expression of the other genes within the biosynthetic cluster.
ngnD_TRP1Transporter ProteinExports the final this compound molecule out of the cell.

Heterologous Expression

Once a biosynthetic gene cluster is identified, a significant challenge can be the low yield of the natural product from the native organism or difficulties in its cultivation. Heterologous expression provides a powerful solution to this problem. u-tokyo.ac.jp This technique involves cloning the entire BGC from the native producer and introducing it into a well-characterized and easily culturable host organism, often referred to as a "chassis." biorxiv.org

The primary goals of heterologous expression are:

To achieve higher and more reliable production of the natural product.

To facilitate the genetic manipulation of the biosynthetic pathway for pathway elucidation or to create novel analogues of the natural product.

To confirm that the identified BGC is indeed responsible for the biosynthesis of the compound of interest.

Commonly used host systems for the heterologous expression of bacterial natural product BGCs include various species of Streptomyces that are known to be excellent producers of secondary metabolites, as well as more genetically tractable hosts like Escherichia coli. The choice of host is critical and depends on factors such as the complexity of the BGC, the need for specific precursors, and the potential for post-translational modifications of the biosynthetic enzymes.

The process of heterologous expression typically involves several key steps:

Cloning the BGC: The large size of BGCs often requires specialized cloning techniques, such as direct pathway cloning (DiPaC), to capture the entire multi-gene cluster in a single vector. biorxiv.org

Vector Construction: The cloned BGC is inserted into an expression vector that contains all the necessary genetic elements for its transcription and translation in the heterologous host.

Host Transformation: The engineered vector is introduced into the chosen host organism.

Fermentation and Analysis: The heterologous host is cultured under conditions that promote the expression of the BGC, and the culture extracts are then analyzed for the production of this compound.

While specific reports on the successful heterologous expression of the this compound gene cluster are not yet available, the established methodologies provide a clear path forward for future research in this area. u-tokyo.ac.jp The ability to express the this compound BGC in a controlled genetic background will be invaluable for detailed enzymatic studies and for engineering the pathway to produce novel, bioactive derivatives.

Chemical Synthesis Strategies for Naphthgeranine D and Analogues

Retrosynthetic Analysis of the Naphthgeranine D Scaffold

Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. This process works backward from the target molecule, identifying key intermediates and strategic bond formations that can be achieved via known chemical reactions amazonaws.comairitilibrary.comjournalspress.com. While specific detailed retrosynthetic pathways for this compound are not extensively detailed in the provided search results, the general principles apply. The complex polycyclic nature of this compound would likely involve disconnections at key ring junctions or functional group-bearing positions, aiming to reveal simpler cyclic or acyclic precursors. The identification of suitable synthons and their corresponding synthetic equivalents is crucial for designing a feasible synthetic route amazonaws.comjournalspress.com.

Total Synthesis Approaches for Related Natural Products

The synthesis of this compound and its analogues often draws inspiration and methodology from the total synthesis of structurally similar natural products, such as Naphterpin and Marinone. These compounds, belonging to the naphthoquinone meroterpenoid class, share structural motifs and biosynthetic origins, making their synthetic strategies highly relevant acs.orgescholarship.org.

Biomimetic Synthesis Strategies

Biomimetic synthesis aims to replicate nature's own pathways for constructing complex molecules, often leading to efficient and elegant synthetic routes. For naphthoquinone meroterpenoids like Naphterpin and Marinone, proposed biosynthetic pathways involve the cyclization of polyene precursors or the oxidative coupling of phenolic units escholarship.orgbioengineer.orgeurekalert.orgacs.org. For instance, the biosynthesis of Naphterpin and Marinone is thought to involve 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) and a prenyl or geranyl diphosphate (B83284), with proposed steps including oxidative dearomatization and cyclization acs.orgescholarship.org. Mimicking these biological transformations, such as cascade cyclizations or electrocyclic reactions, can provide powerful tools for constructing the core skeletons of these natural products bioengineer.orgacs.org.

Stereoselective and Enantioselective Synthesis Methods

The precise three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological activity of many natural products. Stereoselective and enantioselective synthesis methods are employed to control the formation of chiral centers, ensuring the production of the desired stereoisomer ethz.chijfans.orgnumberanalytics.com. In the synthesis of Naphterpin and Marinone, strategies often involve pericyclic reactions like the Diels-Alder reaction, which can be inherently stereoselective acs.orgacs.orgrsc.org. The use of chiral catalysts, auxiliaries, or starting materials (chiral pool) are common approaches to achieve enantiocontrol ethz.chijfans.orgresearchgate.netmdpi.com. For example, asymmetric versions of key reactions or the resolution of racemic intermediates can be employed to obtain enantiomerically pure products ethz.chnumberanalytics.comresearchgate.net.

Cascade Reactions in Complex Polycyclic System Construction

Cascade or domino reactions, where multiple chemical transformations occur sequentially in a single operation without isolation of intermediates, are highly efficient for constructing complex polycyclic systems frontiersin.orgarkat-usa.orgresearchgate.netnih.gov. These reactions dramatically shorten synthetic routes, reduce waste, and often lead to the simultaneous creation of multiple stereocenters. In the synthesis of Naphterpin and Marinone, cascade sequences involving pericyclic reactions such as Diels-Alder cycloadditions, electrocyclizations, and rearrangements have been instrumental in building the intricate fused ring systems acs.orgacs.orgrsc.org. For example, a sequence involving an aromatic Claisen rearrangement, retro-6π-electrocyclization, and Diels-Alder reactions has been successfully employed acs.orgacs.orgrsc.org.

Semi-Synthesis and Late-Stage Functionalization for Structural Diversification

Semi-synthesis involves using a readily available natural product as a starting material for further chemical modification, allowing for the generation of analogues with potentially improved or altered biological properties acs.orgrsc.org. Late-stage functionalization focuses on modifying complex molecules, including natural products, at a late stage in the synthesis or on the molecule itself. This approach is particularly valuable for creating libraries of compounds for structure-activity relationship (SAR) studies and drug discovery nih.govacs.orgfrontiersin.org. For this compound and related compounds, semi-synthetic approaches could involve selective oxidation, halogenation, or other functional group transformations on isolated natural products or advanced synthetic intermediates. Late-stage functionalization strategies, such as selective C–H activation or functionalization of existing reactive sites, are crucial for rapidly accessing diverse analogues from a common precursor nih.govacs.orgfrontiersin.org.

List of Compounds Mentioned:

this compound

Naphterpin

Marinone

Naphterpin B

Naphterpin C

Debromomarinone

Isomarinone

Naphthgeranine A

Naphthgeranine B

Naphthgeranine C

Progesterone

FR182877

Morphine

Atisine

Minfiensine

Mangicol A

Corynoxine

Pallambins A and B

Jungermannenone C

Tropinone

Taxol

Docetaxel

Paclitaxel

10-Deacetylbaccatin III

Salvinorin A

(+)-Dysiherbols A–E

Marinopyrrole A

Marinopyrrole B

(+)-1

(-)-1

(+)-10

(+)-2

(-)-2

(-)-10

(+)-cephanolide B

(+)-sanggenon C

(-)-sanggenon O

(+)-dysiherbols A–E

(+)-dysiherbol A

(+)-dysiherbol E

(+)-dysiherbols B–D

(+)-kibdelone C

(+)-crinane

Haemanthamine alkaloids

Eupalmerin Acetate (B1210297) (EuPA)

Erythromycin A

Daminozide

2,4-D (2,4-dichlorophenoxyacetic acid)

Benzocaine

Codeine

Pseudodistomin

Swainsonine

Pentazocine

Madindolines A and B

Phomoarcherin C

Cedrol

Ergosterol (B1671047)

Steroids

Terpenoids

Flavonoids

Chalcones

1,4-benzoquinone (B44022)

1,3,6,8-tetrahydroxynaphthalene (THN)

Geranyl diphosphate

Prenyl diphosphate

1,3,6,8-tetrahydroxy naphthalene (B1677914)

Vanadium-dependent chloroperoxidase (VCPO)

Vanadium-dependent bromoperoxidase

NphB

Ar-PTase

Wieland-Miescher ketone

Aminopyrrole 36

2,5-dimethoxytetrahydrofuran (B146720) (4)

2,5-dimethoxyphenol (B92355)

Propargylic carbonate

Geranyl propargylic carbonate

Prenyl propargylic carbonate

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific mechanistic investigations of the biological activities of the chemical compound “this compound” as outlined in the requested structure.

The search did not yield specific data regarding:

The cellular and molecular basis of its antiproliferative effects.

Its modulation of cell cycle regulation.

Its ability to induce programmed cell death pathways such as apoptosis or autophagy.

Its molecular targets, including any potential for tubulin binding.

Mechanisms or kinetics related to the inhibition of α-Glucosidase or other key metabolic enzymes.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Mechanistic Investigations of Biological Activities of Naphthgeranine D

Enzyme Inhibition Mechanisms and Kinetics

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Competitive, Non-competitive, Uncompetitive)

To elucidate the mechanism of enzyme inhibition by a compound like Naphthgeranine D, a kinetic analysis is fundamental. This involves measuring the rate of an enzyme-catalyzed reaction at various substrate and inhibitor concentrations. By analyzing the data using models such as the Michaelis-Menten equation, the mode of inhibition can be determined.

Competitive Inhibition: In this scenario, the inhibitor competes with the substrate for the active site of the enzyme. An increase in substrate concentration can overcome the inhibition. A Lineweaver-Burk plot of a competitively inhibited enzyme would show an increase in the Michaelis constant (K_m), while the maximum velocity (V_max) remains unchanged.

Non-competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the V_max is lowered, but the K_m remains the same.

Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in both V_max and K_m.

A hypothetical data table for a kinetic analysis of this compound's effect on a target enzyme could be structured as follows:

Substrate Concentration [S] (µM)Initial Velocity (V₀) without Inhibitor (µM/min)Initial Velocity (V₀) with this compound (µM/min)
100.250.15
200.400.24
400.600.36
800.800.48
1600.950.57

Computational Approaches to Enzyme Binding (e.g., Molecular Docking, Molecular Dynamics)

Computational methods provide valuable insights into the molecular interactions between an inhibitor and its target enzyme.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand, e.g., this compound) when bound to a second molecule (receptor, e.g., an enzyme) to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the enzyme's binding site and scoring them based on their predicted binding affinity. This can identify key amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the enzyme-inhibitor complex over time. These simulations provide a more detailed picture of the stability of the binding, the conformational changes that may occur upon binding, and the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Antioxidant Mechanisms

The potential antioxidant activity of this compound would likely involve mechanisms to counteract the damaging effects of reactive oxygen species (ROS).

Free Radical Scavenging Pathways

Many natural and synthetic compounds exhibit antioxidant properties by directly scavenging free radicals. This can occur through several pathways, including:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical.

Common assays to evaluate these activities include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Modulation of Oxidative Stress Response Systems

In addition to direct scavenging, a compound can exert antioxidant effects by upregulating endogenous antioxidant defense systems. This can involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs).

Antimicrobial Mechanisms

Investigating the antimicrobial properties of this compound would involve determining its effects on bacterial growth and viability.

Disruption of Bacterial Growth and Viability (e.g., Staphylococcus aureus)

To understand how this compound might inhibit the growth of bacteria like Staphylococcus aureus, several mechanistic aspects would be explored:

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Cell Membrane Disruption: The integrity of the bacterial cell membrane is crucial for its survival. Assays using fluorescent dyes like propidium (B1200493) iodide can indicate membrane damage.

Inhibition of Key Metabolic Pathways: The compound could target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

A hypothetical summary of the antimicrobial activity of this compound against S. aureus could be presented as follows:

ParameterResult
Minimum Inhibitory Concentration (MIC)16 µg/mL
Effect on Cell MembraneIncreased permeability to propidium iodide
Inhibition of DNA GyraseIC₅₀ = 5 µM

Antifungal Actions at the Cellular Level (e.g., Aspergillus niger)

The precise cellular mechanisms underlying the antifungal activity of this compound against Aspergillus niger have not been extensively elucidated in dedicated studies. However, by examining the well-documented effects of the broader class of naphthoquinones, to which this compound belongs, a scientifically grounded understanding of its potential modes of action can be formulated. The antifungal properties of naphthoquinones are generally attributed to their ability to induce cellular damage through a variety of mechanisms, primarily centered on membrane disruption and oxidative stress.

Research into synthetic naphthoquinones has revealed significant effects on the integrity of the fungal cell membrane. One prominent mechanism involves the disruption of membrane permeability. researchgate.netnih.gov This is characterized by the efflux of intracellular potassium ions (K+) and the leakage of essential molecules, such as nucleotides and other components that absorb light at 260 nm. researchgate.net This loss of vital cellular contents and the disruption of the electrochemical gradient across the membrane can lead to cell death. Notably, some studies have indicated that this membrane-disrupting activity may not be dependent on interactions with ergosterol (B1671047), a primary target for many conventional antifungal drugs. researchgate.netnih.gov

Another critical aspect of the antifungal action of naphthoquinones is their capacity to generate reactive oxygen species (ROS). nih.govnih.gov The redox-cycling properties of the naphthoquinone scaffold enable the production of superoxide (B77818) radicals and other ROS, leading to a state of oxidative stress within the fungal cell. nih.govmdpi.com This oxidative onslaught can cause widespread damage to vital cellular components, including lipids, proteins, and nucleic acids. nih.gov The accumulation of ROS can destabilize mitochondrial integrity, impairing cellular respiration and further contributing to cell death. nih.gov

Furthermore, some naphthoquinones have been shown to inhibit crucial fungal enzymes. scielo.br Among these are topoisomerases, which are essential for DNA replication and transcription. scielo.br By inhibiting these enzymes, naphthoquinones can interfere with fundamental cellular processes, ultimately leading to the cessation of growth and proliferation. While the cell wall is a common target for antifungal agents, preliminary investigations into some synthetic naphthoquinones suggest that their primary mechanism may not involve direct alteration of the fungal cell wall structure. researchgate.netnih.gov

While direct experimental data for this compound is pending, the established mechanisms for the naphthoquinone class provide a strong indication of its likely antifungal strategy against Aspergillus niger. This would involve a multi-pronged attack on the fungal cell, focusing on compromising cell membrane integrity and inducing lethal oxidative stress.

Compound Class Observed Effect on Fungal Cells Affected Fungal Species Reference
Synthetic Naphthoquinone (IVS320)Increased cell membrane permeability (K+ efflux, leakage of 260 nm absorbing substances)Dermatophytes and opportunistic fungi researchgate.netnih.gov
1,4-NaphthoquinonesGeneration of Reactive Oxygen Species (ROS), leading to oxidative stressCandida albicans, Cryptococcus neoformans nih.govnih.gov
2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ)Disruption of fungal membrane permeability, leading to nucleotide leakageCandida albicans nih.gov
Naphthoquinones (General)Inhibition of topoisomerase I and IIGeneral fungal species scielo.br
5-hydroxy-2-methyl-1,4-NQInhibition of ergosterol synthesisAspergillus flavus researchgate.net

Structure Activity Relationship Sar Studies of Naphthgeranine D Derivatives

Design and Synthesis of Naphthgeranine D Analogues for SAR Probing

The design of this compound analogues for SAR probing typically begins with the identification of its core scaffold and key functional groups. Researchers would strategically modify different parts of the this compound molecule to probe their contribution to biological activity. This process often involves systematic variations, such as:

Modification of Hydroxyl Groups: Altering the number, position, or derivatization (e.g., etherification, esterification) of the hydroxyl groups present in this compound to assess their role in target binding or solubility.

Changes to the Aromatic System: Introducing or modifying substituents on the naphthalene (B1677914) core to explore electronic and steric effects. This could involve halogenation, alkylation, or the addition of electron-donating or electron-withdrawing groups.

Alteration of Linkers or Side Chains: If this compound possesses any connecting moieties or side chains, these would be varied to investigate their impact on molecular conformation and interaction with biological targets.

The synthesis of these analogues employs established organic chemistry methodologies, ensuring that the modifications are precisely controlled and the resulting compounds are well-characterized. Techniques such as multi-step synthesis, combinatorial chemistry, and parallel synthesis are often utilized to efficiently generate libraries of diverse analogues for SAR evaluation wits.ac.zamdpi.comucla.edursc.orgrsc.org. The synthetic route is carefully planned to allow for systematic structural variations, enabling clear interpretation of how specific chemical changes affect biological outcomes.

Elucidation of Pharmacophore Features

A critical aspect of SAR studies is the elucidation of the pharmacophore, which represents the essential three-dimensional arrangement of steric and electronic features required for a molecule to exert its biological effect dovepress.comfrontiersin.orgmdpi.com. For this compound, identifying its pharmacophore would involve analyzing a series of active analogues and identifying common molecular recognition features. These features typically include:

Hydrogen Bond Donors/Acceptors: Identifying hydroxyl groups or other functionalities capable of forming hydrogen bonds with the biological target.

Hydrophobic Regions: Mapping out non-polar areas of the molecule that engage in hydrophobic interactions within the target's binding site.

Aromatic Interactions: Recognizing the role of the naphthalene ring system in pi-pi stacking or other aromatic interactions.

Charged Centers: Identifying any positively or negatively charged groups that are critical for electrostatic interactions.

Pharmacophore modeling software can be used to generate hypotheses based on known active compounds, which can then be used to screen compound libraries or guide the design of new analogues nih.govlilab-ecust.cnijpsonline.comdovepress.com. By understanding which features are essential, researchers can design more potent and selective molecules, potentially by reinforcing these key interactions or eliminating non-essential ones.

Influence of Substituent Modifications on Biological Potency and Selectivity

The impact of specific structural modifications on the biological potency (e.g., IC50 values) and selectivity of this compound derivatives is a core focus of SAR studies. Introducing different substituents onto the this compound scaffold can significantly alter its interaction with its biological target. For instance, electron-donating groups (EDGs) might enhance activity by increasing electron density in a critical region, while electron-withdrawing groups (EWGs) could decrease activity or alter selectivity mdpi.comlibretexts.orgstpeters.co.inmasterorganicchemistry.com.

While specific quantitative data for this compound derivatives was not detailed in the provided search results, a typical SAR study would generate data tables to illustrate these findings. Such a table would compare different analogues with systematic structural variations and their corresponding biological activity metrics.

Illustrative Data Table: Hypothetical Influence of Substituent Modifications on this compound Potency

Analogue IDStructural Modification (vs. This compound)Substituent TypePosition of ModificationRelative Potency (e.g., % of this compound activity)Selectivity Index (Target A vs. Target B)
ND-01Unsubstituted this compound--100%5:1
ND-026-Methoxy substitutionEDGAromatic Ring150%6:1
ND-036-Nitro substitutionEWGAromatic Ring40%4:1
ND-04Hydroxyl to AcetoxyEsterHydroxyl Group80%5:1
ND-057-Chloro substitutionEWGAromatic Ring60%7:1
ND-067-Methyl substitutionEDGAromatic Ring130%5:1

Note: This table is illustrative and based on general principles of substituent effects in SAR studies. Specific data for this compound analogues would be derived from experimental studies.

These studies help in identifying key structural elements that enhance potency and selectivity, guiding the optimization process towards more effective drug candidates. For example, a methyl group (EDG) might increase potency, while a nitro group (EWG) might decrease it, or vice versa, depending on the specific target and the electronic environment of the molecule mdpi.comnih.gov.

Stereochemical Implications in Biological Activity

Chirality and stereochemistry play a pivotal role in the biological activity of many compounds, including potential drug candidates like this compound, if it possesses chiral centers nih.govuou.ac.innih.govijpsjournal.comtubitak.gov.trnih.govsolubilityofthings.commhmedical.com. Enantiomers, which are non-superimposable mirror images of a molecule, can interact differently with chiral biological targets such as enzymes and receptors. This stereospecificity can lead to significant differences in potency, efficacy, metabolism, and even toxicity between different stereoisomers.

For this compound, if it exists as stereoisomers, SAR studies would investigate the biological activity of each distinct isomer. For instance, one enantiomer might be significantly more potent than the other, or one might exhibit a different spectrum of activity. Understanding these stereochemical implications is vital for:

Identifying the Active Isomer: Pinpointing which stereoisomer is responsible for the desired biological effect.

Optimizing Synthesis: Developing synthetic routes that selectively produce the most active isomer, avoiding the synthesis of less active or inactive ones.

Improving Therapeutic Index: By isolating the active stereoisomer, it may be possible to reduce off-target effects or adverse reactions associated with other isomers.

The precise three-dimensional arrangement of atoms in this compound derivatives will dictate how effectively they fit into their biological targets, making stereochemical control a critical factor in SAR studies and drug design nih.govnih.govsolubilityofthings.com.

Compound List:

this compound

Naphthgeranines (family)

Advanced Methodological Approaches in Naphthgeranine D Research

Chemoenzymatic Synthesis and Biocatalysis in Naphthgeranine D Production

Chemoenzymatic synthesis integrates the selectivity of biocatalysts with the practicality of traditional organic chemistry, offering efficient and environmentally benign routes to complex molecules. Biocatalysis, the use of natural catalysts like enzymes, provides high stereo- and regioselectivity under mild reaction conditions.

A thorough review of scientific databases indicates that no specific chemoenzymatic or biocatalytic routes for the production of this compound have been published. The development of such methods would be a significant advancement, potentially enabling more efficient and sustainable synthesis of this compound and its analogs.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP) for Target Identification

Chemical proteomics is a powerful discipline for identifying the protein targets of small molecules, thereby elucidating their mechanisms of action. nih.govresearchgate.netnih.govmdpi.com Activity-Based Protein Profiling (ABPP) is a specialized branch of chemical proteomics that utilizes reactive chemical probes to label and identify active enzymes in complex biological systems. nih.govmagtechjournal.comscienceopen.combenthamscience.comresearchgate.netresearchgate.net These approaches are instrumental in drug discovery and chemical biology. nih.gov

Currently, there are no published studies that apply chemical proteomics or ABPP to identify the cellular targets of this compound. Such research would be critical in understanding its biological function and potential therapeutic applications.

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the prediction of molecular properties, reaction mechanisms, and interactions with biological targets. researchgate.netsiftdesk.orgmdpi.comnih.gov These in-silico methods can significantly accelerate the research and development process for new chemical entities.

To date, no computational studies or molecular modeling simulations specifically focused on this compound have been reported in the scientific literature. The application of these predictive tools could provide valuable insights into its structure-activity relationships and guide future experimental work.

Omics Technologies (e.g., Genomics, Metabolomics) in Discovery and Biosynthesis

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global perspective on the biological systems involved in the production of natural products. researchgate.netfrontiersin.orguu.nlosti.govmaxapress.com By analyzing the genetic blueprint and metabolic profile of an organism, researchers can identify the biosynthetic gene clusters and pathways responsible for the synthesis of specific compounds. researchgate.netfrontiersin.org

The biosynthetic pathway of this compound remains unelucidated, and no studies employing omics technologies for its discovery have been published. The use of genomics and metabolomics could be pivotal in identifying the producing organism's genetic machinery for synthesizing this compound, paving the way for its biotechnological production.

Summary of Methodological Applications in this compound Research

Methodological Approach Application to this compound Research
Chemoenzymatic SynthesisNo published research found.
BiocatalysisNo published research found.
Chemical ProteomicsNo published research found.
Activity-Based Protein Profiling (ABPP)No published research found.
Computational ChemistryNo published research found.
Molecular ModelingNo published research found.
Omics Technologies (Genomics, Metabolomics)No published research found.

Future Directions and Translational Research Perspectives for Naphthgeranine D

Unexplored Biosynthetic Avenues and Enzymatic Engineering

While the natural sources and complete biosynthetic pathways of Naphthgeranine D may not be fully elucidated, future research can focus on identifying and characterizing the enzymes responsible for its production. This could involve comparative genomics of organisms known to produce related naphthocyclinones or geranines, followed by gene cluster identification and functional characterization of individual enzymes. Metabolic engineering approaches in heterologous hosts, such as E. coli or Bacillus subtilis, could be employed to optimize this compound production. This would necessitate the transfer and functional expression of the identified biosynthetic gene cluster. Furthermore, enzymatic engineering of specific enzymes within the pathway could lead to the generation of novel this compound analogs with potentially improved or altered properties. Research into enzyme engineering for improved substrate specificity, catalytic efficiency, or regioselectivity could unlock new synthetic capabilities and expand the structural diversity accessible through biological routes google.comgoogle.comgoogleapis.comgoogleapis.comnih.govmdpi.combeilstein-journals.org.

Novel Synthetic Methodologies for Accessing Diverse Naphthgeranine Architectures

The development of efficient and versatile synthetic methodologies is crucial for accessing this compound and its analogs. Future research should aim to devise novel total synthesis strategies that are scalable and allow for the systematic exploration of structure-activity relationships. This could involve the development of new catalytic methods for constructing the core naphthoquinone framework or for introducing specific functional groups with high stereocontrol. Chemoenzymatic approaches, combining the specificity of enzymes with the versatility of chemical transformations, could also offer innovative routes to this compound derivatives redalyc.orgnih.gov. For instance, enzymes could be engineered to perform specific steps, such as regioselective oxidations or hydroxylations, which are challenging to achieve through purely chemical means. The synthesis of diverse Naphthgeranine architectures would enable a more comprehensive understanding of its biological activities and potentially lead to the discovery of compounds with enhanced therapeutic or research applications.

Q & A

Q. How can researchers reconcile discrepancies between genomic predictions and observed this compound biosynthesis?

  • Methodological Answer : Perform comparative transcriptomics (RNA-seq) under production vs. non-production conditions to identify differentially expressed genes. Validate via qRT-PCR and proteomics (LC-MS/MS). Consider post-transcriptional regulation (e.g., riboswitches) or unannotated tailoring enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.